

# 2-(Oxazol-4-YL)ethan-1-amine tfa structure elucidation

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## Compound of Interest

Compound Name: 2-(Oxazol-4-YL)ethan-1-amine tfa

Cat. No.: B2354665

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## An In-depth Technical Guide to the Structure Elucidation of 2-(Oxazol-4-YL)ethan-1-amine TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA). This compound is of interest in medicinal chemistry and drug development, making its unambiguous characterization crucial.

## Compound Overview

**2-(Oxazol-4-YL)ethan-1-amine TFA** is the trifluoroacetic acid salt of the parent amine, 2-(oxazol-4-yl)ethanamine. The TFA salt form is common for improving the stability and solubility of amine-containing compounds.

Chemical Structure:

Caption: Chemical structure of **2-(Oxazol-4-YL)ethan-1-amine TFA**.

## Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	2411246-11-0	
Molecular Formula	C <sub>7</sub> H <sub>9</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	226.16 g/mol	[2]
Purity	≥95%	[2]
Physical Form	Solid	
IUPAC Name	2-(oxazol-4-yl)ethan-1-amine 2,2,2-trifluoroacetate	

## Spectroscopic Data for Structural Elucidation

The following sections detail the expected spectroscopic data for **2-(Oxazol-4-YL)ethan-1-amine TFA**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.35	s	1H	H-2 (oxazole)
7.90	s	1H	H-5 (oxazole)
3.15	t, J = 7.2 Hz	2H	-CH <sub>2</sub> - (alpha to NH <sub>3</sub> <sup>+</sup> )
2.85	t, J = 7.2 Hz	2H	-CH <sub>2</sub> - (beta to NH <sub>3</sub> <sup>+</sup> )
8.10 (broad)	br s	3H	-NH <sub>3</sub> <sup>+</sup>

<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>) Data:

Chemical Shift ( $\delta$ ) ppm	Assignment
151.0	C-2 (oxazole)
138.5	C-5 (oxazole)
135.0	C-4 (oxazole)
38.0	-CH <sub>2</sub> - (alpha to NH <sub>3</sub> <sup>+</sup> )
25.0	-CH <sub>2</sub> - (beta to NH <sub>3</sub> <sup>+</sup> )
158.2 (q, J = 35 Hz)	TFA (-COO <sup>-</sup> )
116.5 (q, J = 292 Hz)	TFA (-CF <sub>3</sub> )

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) - ESI<sup>+</sup>:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Calculated m/z (M+H) <sup>+</sup>	113.0715
Observed m/z (M+H) <sup>+</sup>	113.0712
Formula (M+H) <sup>+</sup>	[C <sub>5</sub> H <sub>9</sub> N <sub>2</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed experimental procedures for the acquisition of the analytical data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.

- Sample Preparation: Approximately 10 mg of **2-(Oxazol-4-yl)ethan-1-amine TFA** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16.
  - Relaxation Delay: 2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Spectral Width: -10 to 180 ppm.
  - Number of Scans: 1024.
  - Relaxation Delay: 2 seconds.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H and  $\delta$  = 39.52 ppm for <sup>13</sup>C).

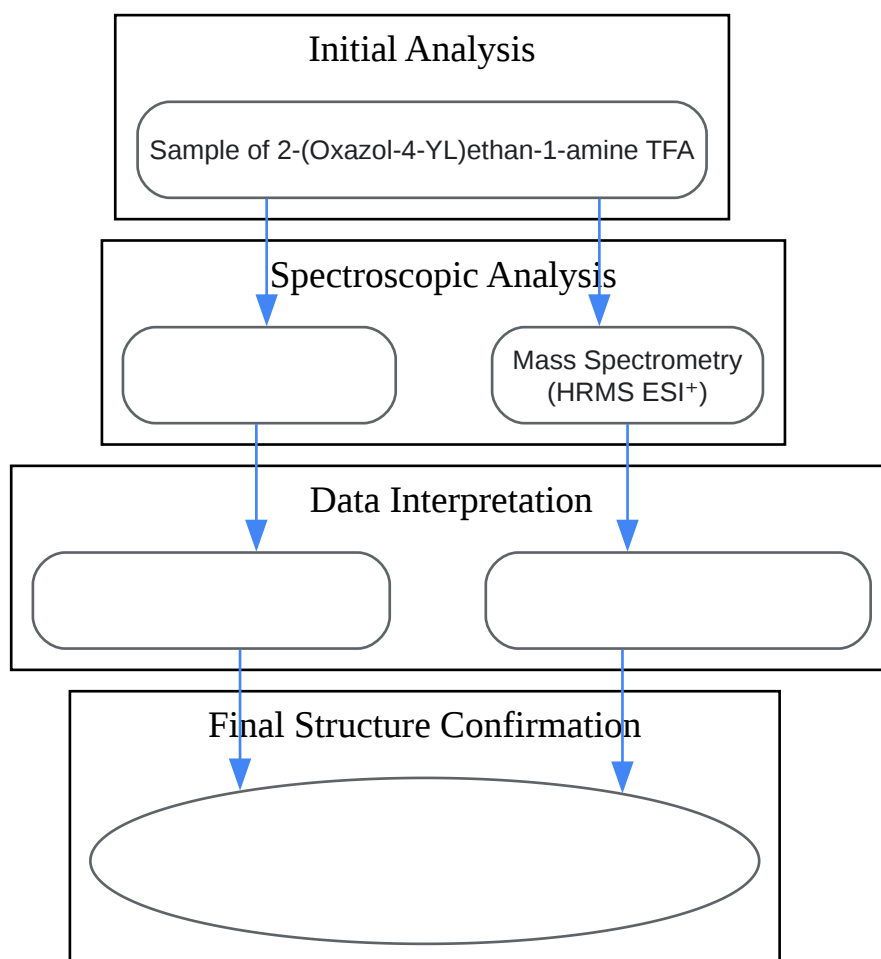
## Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
- MS Acquisition:
  - Ionization Mode: ESI positive.

- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: m/z 50-500.
- Data Processing: The acquired mass spectrum was analyzed to determine the accurate mass of the protonated parent amine,  $[M+H]^+$ .

## Workflow and Data Interpretation

The logical flow of the structure elucidation process is outlined below.



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Caption: Workflow for the structural elucidation of **2-(Oxazol-4-YL)ethan-1-amine TFA**.

The combined data from NMR and MS analyses provide a comprehensive and unambiguous confirmation of the structure of **2-(Oxazol-4-YL)ethan-1-amine TFA**. The HRMS data confirms the elemental composition of the cationic amine portion, while the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the connectivity of the atoms and the presence of the trifluoroacetate counter-ion. The characteristic quartet for the trifluoromethyl group in the  $^{13}\text{C}$  NMR spectrum, coupled with the integration of the proton signals, confirms the 1:1 stoichiometry of the amine and the trifluoroacetic acid.

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## References

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